Cis-2-fluoro-1-methylcyclopropanecarboxylic acid
Overview
Description
Cis-2-fluoro-1-methylcyclopropanecarboxylic acid is an organic compound with the molecular formula C5H7FO2 It is a cyclopropane derivative featuring a fluorine atom and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-fluoro-1-methylcyclopropanecarboxylic acid typically involves cyclopropanation reactions. One efficient method is the stereoselective rhodium-catalyzed cyclopropanation of (1-fluorovinylsulfonyl)benzene with diazo esters. This reaction proceeds with high stereoselectivity, yielding the desired this compound after subsequent reductive cleavage of the phenylsulfonyl group and hydrolysis of the ester group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
Cis-2-fluoro-1-methylcyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or other functional groups.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Cis-2-fluoro-1-methylcyclopropanecarboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: Its derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: It serves as a building block for the development of pharmaceuticals.
Mechanism of Action
The mechanism of action of cis-2-fluoro-1-methylcyclopropanecarboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable component in drug design.
Comparison with Similar Compounds
Similar Compounds
Cis-2-fluorocyclopropanecarboxylic acid: Similar structure but lacks the methyl group.
Trans-2-fluoro-1-methylcyclopropanecarboxylic acid: Different stereochemistry.
2-fluoro-1-methylcyclopropanecarboxylic acid: Different positional isomer.
Uniqueness
Cis-2-fluoro-1-methylcyclopropanecarboxylic acid is unique due to its specific stereochemistry and the presence of both a fluorine atom and a methyl group. These features can influence its reactivity, stability, and interactions with biological targets, making it distinct from similar compounds .
Properties
IUPAC Name |
(1S,2S)-2-fluoro-1-methylcyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FO2/c1-5(4(7)8)2-3(5)6/h3H,2H2,1H3,(H,7,8)/t3-,5+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPAMTHUZUGCJI-WVZVXSGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(C[C@@H]1F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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